1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone involves various chemical reactions and starting materials. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction . Another related compound, a carbon-14 labeled trifluoro-butanone, was prepared through a six-step radioactive synthesis starting from bromoacetic acid . Additionally, a complex piperidinthione derivative was obtained by reacting 2-thienoyltrifluoroacetone with a cyanothioacetamide derivative . In a different approach, 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone was synthesized from p-chloroaniline and ethyl trifluoroacetate, leading to various aminothiazole derivatives with potential antibacterial and antifungal activities .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by the presence of chlorophenyl and trifluoromethyl groups, which influence their physical and chemical properties. For example, the crystal structure of a related compound, 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene, was determined by X-ray diffraction, revealing specific ring conformations and intermolecular hydrogen bonding . Similarly, the structure of bis(chlorophenyl) but-2-ene-1,4-dione was analyzed, showing interactions between chlorine atoms in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, with some undergoing further functionalization. For instance, the aminothiazole derivatives were obtained through reactions involving urea formation and subsequent reactions with aryl halides . The polyfunctionalized benzophenones and dihydroxanthones were synthesized from chromones in reactions with malononitrile derivatives . These reactions highlight the versatility of the trifluoroethanone core in synthesizing a wide range of chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The fluorinated polyimides derived from the diamine monomer exhibit good solubility in polar organic solvents and have high thermal stability, as indicated by their glass transition temperatures and thermal degradation points . The specific activity and radiochemical purity of the carbon-14 labeled compound were determined, which are critical parameters for its use in radiolabeling studies . The mechanical properties of the polymers, such as tensile strength and modulus, are also noteworthy .
Scientific Research Applications
1. Anti-allergic Activities
- Application Summary: This compound is used in the design and synthesis of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, which are tested for in vivo anti-allergic activities . These derivatives have shown significant effects on both allergic asthma and allergic itching .
- Methods of Application: The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .
- Results: Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds have more potent activities than levocetirizine .
2. Antitubercular and Antimicrobial Activity
- Application Summary: A new series of 1′-(4-chlorophenyl)-5-(substituted aryl)-3′-(substituted aryl)-3,4-dihydro-2 H,1′ H-[3,4′]bipyrazolyl derivatives have been synthesized, characterized and screened for antimicrobial and antitubercular activity .
- Methods of Application: The compounds were synthesized and characterized . They were then screened for their antimicrobial and antitubercular activity .
- Results: Among the synthesized compounds, the minimum inhibition concentration of one compound was found to be as low as 1.56 μg ml −1 and that of another compound was 6.25 μg ml −1 as compared to the standard anti-tb drugs pyrazinamide and streptomycin .
Ethanone, 1-(4-chlorophenyl)-
- Application Summary: This compound is a derivative of acetophenone with a chlorine atom on the phenyl ring . It’s used in various chemical reactions and can be found in databases for mass spectrometry .
- Methods of Application: The compound can be prepared by acylation of chlorobenzene .
- Results: The compound has been characterized by its mass spectrum and other physical properties .
1-(4-Chlorophenyl)cyclopropanecarbonitrile
- Application Summary: This compound is a derivative of cyclopropanecarbonitrile with a 4-chlorophenyl group . It’s used in various chemical reactions .
- Methods of Application: The compound can be prepared by reaction of 4-chlorophenylmagnesium bromide with cyclopropanecarbonitrile .
- Results: The compound has been characterized by its mass spectrum and other physical properties .
Ethanone, 1-(4-chlorophenyl)-
- Application Summary: This compound is a derivative of acetophenone with a chlorine atom on the phenyl ring . It’s used in various chemical reactions and can be found in databases for mass spectrometry .
- Methods of Application: The compound can be prepared by acylation of chlorobenzene .
- Results: The compound has been characterized by its mass spectrum and other physical properties .
1-(4-Chlorophenyl)cyclopropanecarbonitrile
- Application Summary: This compound is a derivative of cyclopropanecarbonitrile with a 4-chlorophenyl group . It’s used in various chemical reactions .
- Methods of Application: The compound can be prepared by reaction of 4-chlorophenylmagnesium bromide with cyclopropanecarbonitrile .
- Results: The compound has been characterized by its mass spectrum and other physical properties .
Safety And Hazards
This would involve a review of the compound’s toxicity, flammability, and other hazards. Proper handling, storage, and disposal procedures would also be outlined.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new reactions that could be explored.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. For a comprehensive analysis of a specific compound, consultation with a chemistry professional or researcher is recommended.
properties
IUPAC Name |
1-(4-chlorophenyl)-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPQUENOGZXOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059807 | |
Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
321-37-9 | |
Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 321-37-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoro-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.